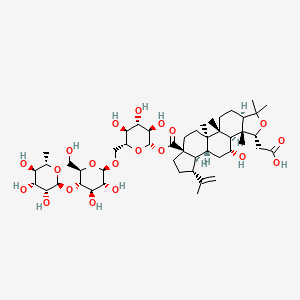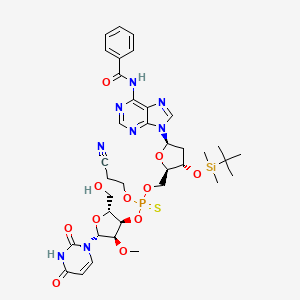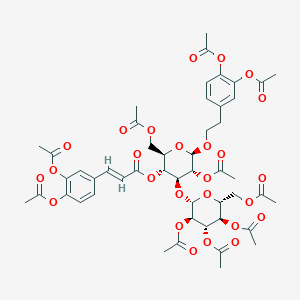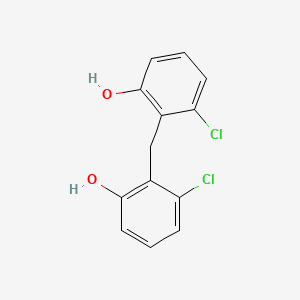![molecular formula C11H6O B14755260 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene CAS No. 277-96-3](/img/structure/B14755260.png)
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene: is a complex polycyclic aromatic hydrocarbon. This compound is characterized by its unique tricyclic structure, which includes a cyclopropane ring fused to a naphthalene moiety and an oxirane ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with aromatic aldehydes in the presence of a methanolic ammonia solution. The resulting product is then subjected to further reactions, including treatment with hydrochloric acid and ammonia, followed by extraction and recrystallization .
Industrial Production Methods
The use of low-valent titanium reagents and other catalysts can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the compound’s aromatic nature
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce hydroxy derivatives .
Scientific Research Applications
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene has several scientific research applications:
Chemistry: The compound is used in the study of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some studies focusing on its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in π-π interactions with aromatic systems, influencing biological pathways and chemical reactions. Specific pathways and targets are still under investigation, but its ability to undergo ring-opening reactions and form reactive intermediates is a key aspect of its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
- 3H-Cyclopenta[a]naphthalene
These compounds share structural similarities with 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene, particularly the presence of fused ring systems .
Uniqueness
What sets this compound apart is its combination of a cyclopropane ring with an oxirane ring, which imparts unique chemical properties and reactivity. This structural uniqueness makes it a valuable compound for studying the effects of ring strain and aromaticity in polycyclic systems .
Properties
CAS No. |
277-96-3 |
|---|---|
Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-oxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),2(4),5(7),8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-4-7-6(3-1)8-5-9(8)11-10(7)12-11/h1-4H,5H2 |
InChI Key |
FXEAVKFTEXPDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1C3=C(O3)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
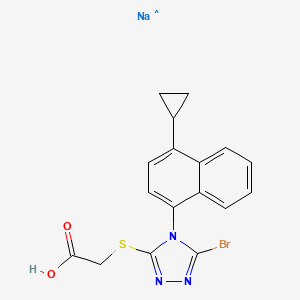
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)

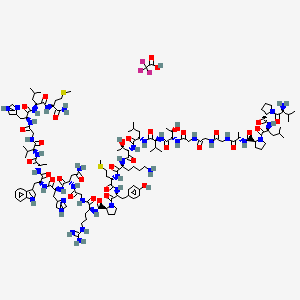
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)

